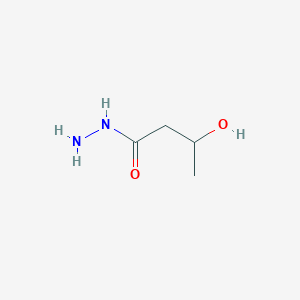

3-Hydroxybutanohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(7)2-4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIAZZNHEZXHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326070 | |

| Record name | 3-hydroxybutanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24534-93-8 | |

| Record name | 24534-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxybutanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxybutanohydrazide synthesis protocols

An In-depth Technical Guide to the Synthesis of 3-Hydroxybutanohydrazide

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the synthesis of this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, the rationale behind experimental choices, and the critical parameters for achieving a high-purity final product.

Introduction and Significance

This compound is a bifunctional molecule featuring both a hydroxyl group and a hydrazide moiety. Its chemical structure (Molecular Formula: C₄H₁₀N₂O₂, Molecular Weight: 118.13) makes it a valuable building block, or scaffold, in medicinal chemistry and drug development.[] The hydrazide group is a key pharmacophore in numerous established drugs, prized for its ability to form stable complexes and participate in hydrogen bonding, while the hydroxyl group offers a site for further chemical modification. The rational design of synthesis protocols for such molecules is a cornerstone of modern drug discovery, enabling the creation of novel compounds with therapeutic potential.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₀N₂O₂ |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | 3-hydroxybutanehydrazide |

| InChI Key | NQIAZZNHEZXHQK-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(=O)NN)O |

Core Synthesis Protocol: Hydrazinolysis of Ethyl 3-Hydroxybutanoate

The most direct and widely employed method for synthesizing this compound is the hydrazinolysis of an appropriate ester precursor, typically ethyl 3-hydroxybutanoate. This process is efficient, scalable, and relies on well-understood chemical principles.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. Hydrazine (H₂NNH₂), present in its hydrated form, is a potent nucleophile due to the alpha effect—the presence of adjacent atoms with lone-pair electrons enhances its nucleophilicity. The reaction is initiated by the attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which subsequently collapses, expelling the ethoxide (⁻OEt) as a leaving group to yield the stable hydrazide product.

Caption: Reaction mechanism for the synthesis of this compound.

Precursor Synthesis: The Importance of Ethyl 3-Hydroxybutanoate

The quality of the starting material directly dictates the purity and yield of the final product. Ethyl 3-hydroxybutanoate can be sourced commercially or synthesized via several established methods. A well-regarded and reliable method for producing the chiral (S)-enantiomer involves the baker's yeast-mediated reduction of ethyl acetoacetate.[3] This biocatalytic approach is advantageous for its high enantioselectivity and environmentally benign conditions.[3]

Detailed Experimental Protocol

This protocol is adapted from established general procedures for hydrazide synthesis.[4]

Materials and Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

-

Vacuum source

-

Ethyl 3-hydroxybutanoate

-

Hydrazine hydrate (80% solution in water is common)

-

Ethanol (optional, as solvent)

Step-by-Step Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add ethyl 3-hydroxybutanoate (1.0 mole equivalent).

-

Reagent Addition: Add hydrazine hydrate (1.2 mole equivalents). The slight excess of hydrazine helps drive the reaction to completion. While the reaction can often be run neat, ethanol can be used as a solvent to ensure homogeneity.[5]

-

Reaction: Heat the mixture to reflux (the temperature will depend on whether a solvent is used, typically 80-100°C). The progress of the reaction can be monitored by observing the removal of the ethanol byproduct via distillation. As ethanol is formed, it can be slowly distilled off, which, according to Le Châtelier's principle, shifts the equilibrium towards the product.[4]

-

Reaction Time: Maintain the reflux for 4-6 hours. The reaction is generally complete when the distillation of ethanol ceases.

-

Work-up: After cooling the reaction mixture to room temperature, the excess hydrazine hydrate and any remaining water are removed by vacuum distillation.

-

Purification: The crude this compound residue is then purified, typically by vacuum distillation or recrystallization, to yield the final product.

Causality Behind Experimental Choices

-

Stoichiometry: A slight molar excess of hydrazine hydrate (e.g., 1.2 equivalents) is used to ensure the complete consumption of the limiting reagent, the ester, simplifying purification.[4]

-

Temperature and Reflux: Heating the reaction provides the necessary activation energy for the nucleophilic attack. Conducting the reaction under reflux prevents the loss of volatile reactants or solvent. The simultaneous distillation of the ethanol byproduct is a key strategy for maximizing yield by continuously shifting the reaction equilibrium forward.[4]

-

Solvent Choice: While the reaction can be run neat, a protic solvent like ethanol can be beneficial. It is capable of solvating both the ester and the polar hydrazine hydrate, creating a homogeneous reaction medium.

Critical Safety Precautions

Hydrazine and its hydrate are toxic, corrosive, and potential carcinogens.[5] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Anhydrous hydrazine is also potentially explosive and should only be handled as its more stable hydrate.[5]

Workflow, Data, and Characterization

A systematic workflow ensures reproducibility and a high-purity final product.

Caption: Overall workflow for the synthesis of this compound.

Table 2: Summary of Optimized Protocol Parameters

| Parameter | Recommended Value | Rationale |

| Reactant Ratio | 1 : 1.2 (Ester : Hydrazine) | Drives reaction to completion.[4] |

| Temperature | 80 - 100 °C (Reflux) | Provides activation energy; allows for byproduct removal. |

| Reaction Time | 4 - 6 hours | Sufficient time for complete conversion. |

| Purification Method | Vacuum Distillation | Effective for removing non-volatile impurities and isolating the product.[4] |

| Expected Yield | >90% | The reactive distillation method is highly efficient.[4] |

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the methyl, methylene, and methine protons, as well as the distinct signals from the NH and NH₂ protons of the hydrazide group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound (118.13 g/mol ).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch (from the hydroxyl group), N-H stretches (from the hydrazide), and a C=O stretch (amide I band) at a lower wavenumber than the starting ester.

Conclusion

The synthesis of this compound via the hydrazinolysis of ethyl 3-hydroxybutanoate is a robust and efficient method. By understanding the underlying chemical principles, carefully controlling reaction parameters—particularly temperature and byproduct removal—and adhering to strict safety protocols, researchers can reliably produce this valuable chemical intermediate. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and purification of high-purity this compound for applications in research and drug development.

References

- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses Procedure.

- BOC Sciences. (n.d.). CAS 24534-93-8 this compound. Retrieved from www.bocsci.com/cas-24534-93-8-3-hydroxybutanohydrazide-description.html

- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound. Retrieved from patents.google.

- Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300.

- Yadav, M., Srivastava, R., Naaz, F., Verma, R., & Singh, R. K. (2022). A Significant Role of Chemistry in Drug Development: A Systematic Journey from Traditional to Modern Approaches with Anti-HIV/AIDS Drugs as Examples. Current medicinal chemistry, 28(3), 232–247.

Sources

- 2. A Significant Role of Chemistry in Drug Development: A Systematic Journey from Traditional to Modern Approaches with Anti-HIV/AIDS Drugs as Examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutanohydrazide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the strategic selection and thorough characterization of molecular scaffolds are paramount to the successful generation of novel therapeutics. 3-Hydroxybutanohydrazide, a chiral bifunctional molecule, has emerged as a compound of significant interest. Its unique structural features—a secondary alcohol and a hydrazide moiety—present a versatile platform for the synthesis of complex molecules, particularly in the realm of targeted therapies such as antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of the chemical properties of this compound, offering insights into its synthesis, characterization, reactivity, and stability. It is intended to serve as a valuable resource for researchers, medicinal chemists, and formulation scientists dedicated to advancing the frontiers of pharmaceutical innovation.

Physicochemical Properties

This compound is a small organic molecule characterized by the presence of both a hydroxyl and a hydrazide functional group. This dual functionality imparts specific physicochemical properties that are critical for its application in further chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₂ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not experimentally determined; predicted to be a solid at room temperature | |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol | |

| Chirality | Contains a stereocenter at the C3 position, existing as (R)- and (S)-enantiomers |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the hydrazinolysis of an ester of 3-hydroxybutanoic acid. The enantiomeric purity of the final product is contingent on the stereochemistry of the starting material.

Synthesis of Enantiomerically Pure 3-Hydroxybutanoic Acid

The precursor, 3-hydroxybutanoic acid, can be synthesized in high enantiomeric excess through several methods, including enzymatic reduction of acetoacetate esters or depolymerization of polyhydroxybutyrate (PHB), a biodegradable polymer produced by various microorganisms.[2][3]

Experimental Protocol: Synthesis of (S)-Ethyl 3-Hydroxybutanoate via Yeast Reduction

This protocol outlines a common method for producing the (S)-enantiomer of ethyl 3-hydroxybutanoate using baker's yeast.

Materials:

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Ethyl acetoacetate

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

Yeast Suspension: In a suitable flask, dissolve sucrose in warm deionized water. Add baker's yeast and stir to create a uniform suspension.

-

Substrate Addition: To the activated yeast suspension, add ethyl acetoacetate.

-

Fermentation: Allow the mixture to ferment at room temperature for 48-72 hours. Monitor the reaction progress by gas chromatography to ensure complete consumption of the starting material.

-

Work-up: Add Celite to the reaction mixture and filter to remove the yeast cells.

-

Extraction: Extract the aqueous filtrate with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-ethyl 3-hydroxybutanoate.[4]

-

Purification: Purify the crude product by distillation or column chromatography.

Conversion to this compound

The ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 3-hydroxybutanoate (enantiomerically pure or racemic)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-hydroxybutanoate in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate to the solution.

-

Reaction: Reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[5]

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on its chemical structure using computational models. These predictions serve as a guide for characterization.

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Predicted ¹H NMR chemical shifts for this compound.

Caption: Predicted ¹³C NMR chemical shifts for this compound.

2.3.2 Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300-3400 | O-H stretch, N-H stretch (broad) | Strong |

| 2850-3000 | C-H stretch (aliphatic) | Medium |

| 1630-1680 | C=O stretch (amide I) | Strong |

| 1520-1570 | N-H bend (amide II) | Medium |

| 1050-1150 | C-O stretch (secondary alcohol) | Strong |

2.3.3 Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 118. Key fragmentation patterns would likely involve the loss of small, stable molecules.

Caption: Predicted major fragmentation pathways for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two functional groups: the hydroxyl group and the hydrazide moiety.

Reactivity of the Hydrazide Group

The hydrazide functional group is a potent nucleophile and readily reacts with electrophiles. A key reaction is its condensation with aldehydes and ketones to form stable hydrazones.[6] This reaction is particularly useful for bioconjugation, where the hydroxyl group can be oxidized to an aldehyde to facilitate linkage to other molecules. The hydrazone bond is more stable than a typical imine (Schiff base) bond.[3]

Caption: General reaction of a hydrazide with a carbonyl compound.

Reactivity of the Hydroxyl Group

The secondary alcohol can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, and etherification. These reactions allow for further functionalization of the molecule.

Stability

Hydrazides are generally stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions.[7] Stability studies are crucial to determine the optimal storage conditions and shelf-life.

Protocol: Stability Testing of this compound

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials and Equipment:

-

This compound (at least three batches)

-

Stability chambers with controlled temperature and humidity

-

Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

-

Long-Term Stability Testing:

-

Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

-

Accelerated Stability Testing:

-

Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH

-

Testing Frequency: 0, 3, and 6 months

-

-

Stress Testing:

-

Expose the substance to heat (e.g., 60°C), light (photostability testing as per ICH Q1B), oxidation (e.g., with hydrogen peroxide), and a range of pH conditions to understand its degradation pathways.

-

-

Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable building block in medicinal chemistry.[8][9]

Role as a Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

One of the most promising applications of this compound is as a component of linkers in ADCs.[10] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[][12][13][14] The linker connects the antibody to the drug and its properties are critical for the ADC's stability and efficacy.

The this compound moiety can be incorporated into a linker in several ways:

-

The hydrazide can react with an aldehyde on a modified antibody or drug to form a stable hydrazone linkage.

-

The hydroxyl group can be used as a point of attachment for the drug or another part of the linker.

Caption: Schematic of an Antibody-Drug Conjugate (ADC).

Precursor for Novel Heterocyclic Compounds

The hydrazide functionality is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, many of which exhibit a wide range of biological activities.[15]

Conclusion

This compound is a versatile and valuable chemical entity with significant potential in drug discovery and development. Its well-defined chemical properties, coupled with its chiral nature, make it an attractive building block for the synthesis of complex and targeted therapeutics. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this promising molecule. As with any chemical substance, proper handling and storage are essential for maintaining its integrity and ensuring safety.

References

- BenchChem. (2025). Application Note: Synthesis of (R)

- Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (n.d.). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3 -HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. ETH Zürich.

- ACS Publications. (2021).

- BenchChem. (2025).

- BOC Sciences. (n.d.).

- ACS Publications. (2021).

- National Institutes of Health. (n.d.).

- ResearchGate. (2021).

- MDPI. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.

- MedchemExpress.com. (n.d.). (S)-β-Hydroxybutanoic acid; L-(+)-3-Hydroxybutyric acid.

- National Institutes of Health. (n.d.).

- BenchChem. (2025).

- BroadPharm. (2025).

- National Institutes of Health. (2008). Biosynthesis of enantiopure (S)-3-hydroxybutyric acid in metabolically engineered Escherichia coli.

- The Pherobase. (2025). The Pherobase Synthesis - 3-hydroxybutanoic acid | C4H8O3.

- Lumiprobe. (n.d.). Hydrazides in Reactive groups.

- The Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M).

- Wikipedia. (n.d.). Hydrazide.

- BOC Sciences. (n.d.). CAS 24534-93-8 this compound.

- The Royal Society of Chemistry. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001928).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011).

- BenchChem. (2025). Navigating the Reactive Landscape of Hydrazine Derivatives: A Comparative Guide to Specificity for Target Functional Groups.

- MedchemExpress.com. (n.d.). (R)-3-Hydroxybutanoic acid ((R)-(-)).

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- National Institutes of Health. (2010).

- The Royal Society of Chemistry. (n.d.).

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000011).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003453).

- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-.

- ETH Zürich. (n.d.). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3 -HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin).

- National Institutes of Health. (n.d.).

- The ISIC-EPFL mstoolbox. (n.d.).

- Human Metabolome Database. (n.d.). 3-Hydroxypropanal GC-MS (1 TMS) - 70eV, Positive (HMDB0003453).

- YouTube. (2018). 14.3 Interpreting More IR Spectra | Organic Chemistry.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hydrazide - Wikipedia [en.wikipedia.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. purepeg.com [purepeg.com]

- 15. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanism of Action of 3-Hydroxybutanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Structurally Intriguing Molecule

3-Hydroxybutanohydrazide is a molecule of interest due to its structural features, which suggest potential bioactivity. It combines a 3-hydroxybutanoate backbone, analogous to the well-studied ketone body D-β-hydroxybutyrate (BHB), with a hydrazide functional group, a moiety present in numerous biologically active compounds. While the specific mechanism of action for this compound is not yet elucidated in the scientific literature, its constituent parts provide a strong foundation for hypothesizing its potential biological targets and cellular effects.

This guide will deconstruct the molecular features of this compound to propose a primary, testable hypothesis for its mechanism of action: the inhibition of histone deacetylases (HDACs) . We will delve into the established role of its structural analog, BHB, as an epigenetic modulator and explore the contribution of the hydrazide group as a versatile pharmacophore. Furthermore, this guide will provide detailed experimental workflows for researchers to investigate and validate this hypothesized mechanism, thereby paving the way for a deeper understanding of this compound's therapeutic potential.

Part 1: The β-Hydroxybutyrate Analogy - A Gateway to Epigenetic Regulation

The presence of the 3-hydroxybutanoate structure in this compound immediately draws parallels to D-β-hydroxybutyrate (BHB), a ketone body that acts as both an energy substrate and a crucial signaling molecule.[[“]][2][3] A key and well-documented function of BHB is its role as an endogenous inhibitor of class I histone deacetylases (HDACs).[4][5]

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and generally suppressing gene transcription. By inhibiting HDACs, BHB promotes histone hyperacetylation, which relaxes chromatin and allows for the transcriptional activation of specific genes.[4] This epigenetic regulation has been linked to a variety of beneficial cellular responses, including the suppression of oxidative stress and inflammation.[[“]][4]

Specifically, BHB has been shown to inhibit HDAC1, HDAC2, and HDAC3.[4][5][6] This inhibition leads to increased histone acetylation at the promoters of genes such as Foxo3a and Mt2, which are involved in oxidative stress resistance.[4]

Hypothesis: this compound as a Putative HDAC Inhibitor

Given the structural similarity to BHB, it is plausible that this compound also functions as an HDAC inhibitor. The hydroxyl and carbonyl groups of the 3-hydroxybutanoate portion could potentially interact with the zinc ion in the active site of HDAC enzymes, a common mechanism for many HDAC inhibitors.

Proposed Signaling Pathway for this compound

Caption: Proposed mechanism of this compound as an HDAC inhibitor.

Part 2: The Hydrazide Moiety - A Versatile Pharmacophore in Drug Design

The hydrazide (-CONHNH2) and its derivatives, hydrazones, are recognized as important pharmacophores in medicinal chemistry.[7][8] Compounds containing this moiety have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[7][9]

Crucially, the hydrazide group has been successfully incorporated into the design of potent HDAC inhibitors.[10] This further strengthens the hypothesis that this compound could possess HDAC inhibitory activity. The hydrazide moiety can act as a zinc-binding group (ZBG), which is a critical feature of many HDAC inhibitor pharmacophores. This group can chelate the zinc ion in the HDAC active site, thereby blocking the enzyme's catalytic activity.[11][12]

The presence of the hydrazide group in this compound may therefore enhance its affinity for the HDAC active site compared to BHB alone, potentially leading to more potent or selective inhibition.

Part 3: Experimental Workflows for Mechanistic Elucidation

To validate the hypothesis that this compound acts as an HDAC inhibitor, a series of well-defined experiments are required. The following section provides detailed protocols for researchers to investigate this proposed mechanism.

Experimental Workflow Diagram

Caption: A stepwise experimental workflow to investigate 3HBH as an HDAC inhibitor.

Protocol 1: In Vitro HDAC Enzymatic Assay

Objective: To determine if this compound directly inhibits the activity of recombinant HDAC enzymes.

Methodology:

-

Reagents and Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC assay buffer.

-

Trichostatin A (TSA) or SAHA as a positive control inhibitor.

-

This compound (test compound).

-

96-well black microplates.

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound and the positive control (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and either the test compound, positive control, or vehicle control (DMSO).

-

Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

-

Hypothetical Data Summary:

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

| This compound | 15.2 | 25.8 | 18.5 |

| Trichostatin A (Control) | 0.002 | 0.003 | 0.002 |

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

Objective: To assess whether this compound treatment increases histone acetylation in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HeLa or a cancer cell line with known HDAC dysregulation) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 6-24 hours. Include a positive control (TSA, 1 µM).

-

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).

-

Precipitate the histones with trichloroacetic acid and wash with acetone.

-

-

Western Blotting:

-

Quantify the extracted histone protein concentration.

-

Separate equal amounts of histone proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against acetylated Histone H3 (Ac-H3) and total Histone H3 (as a loading control).

-

Incubate with appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of histone acetylation.

-

Protocol 3: Gene Expression Analysis (RT-qPCR)

Objective: To determine if this compound treatment leads to the upregulation of genes known to be repressed by HDACs.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound as described in Protocol 2.

-

Extract total RNA from the cells using a commercial kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers for target genes (e.g., FOXO3A, MT2, p21) and a housekeeping gene (e.g., GAPDH).

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

-

Hypothetical Gene Expression Fold Change:

| Gene Target | Fold Change (50 µM 3HBH) |

| FOXO3A | 3.5 |

| MT2 | 4.2 |

| p21 | 2.8 |

Conclusion and Future Directions

While the definitive mechanism of action of this compound remains to be experimentally validated, its chemical structure provides a compelling rationale for its potential role as a histone deacetylase inhibitor. The structural analogy to β-hydroxybutyrate, a known endogenous HDAC inhibitor, coupled with the presence of a hydrazide moiety frequently utilized in the design of potent HDAC inhibitors, forms a strong basis for this hypothesis.

The experimental workflows detailed in this guide offer a clear and systematic approach for researchers to rigorously test this proposed mechanism. Successful validation would not only elucidate the primary mode of action of this compound but also open avenues for its development as a potential therapeutic agent in diseases where HDAC dysregulation is implicated, such as cancer and inflammatory disorders. Further studies could also explore its selectivity for different HDAC isoforms and its broader off-target effects to build a comprehensive pharmacological profile.

References

- Lopresti, A. L., & Drummond, P. D. (2019). Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule. Clinical & Experimental Pharmacology & Physiology, 46(1), 87-97. [Link]

- Shimazu, T., Hirschey, M. D., Newman, J., He, W., Shirakawa, K., Le, N., ... & Verdin, E. (2013). Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor. Science, 339(6116), 211-214. [Link]

- Chen, Y., Zhang, J., Lin, Y., Li, S., Wang, Y., Zhang, Y., ... & Liu, J. (2021). β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes. Diabetologia, 64(1), 226-239. [Link]

- Consensus. (n.d.). What is Beta-Hydroxybutyrate (BHB) mechanism of action? Consensus.

- Gál, L., & Dux, L. (2019). Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule.

- Wikipedia. (2023). β-Hydroxybutyric acid. In Wikipedia.

- Yin, Y., Liu, X., Li, X., & Su, B. (2021). Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator. Frontiers in Immunology, 12, 788989. [Link]

- ResearchGate. (n.d.). Mechanism of actions of d-3HB in the mitochondria and downstream... ResearchGate.

- Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition, 37, 51-76. [Link]

- ResearchGate. (n.d.). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. ResearchGate.

- Rollas, S., & Küçükgüzel, Ş. G. (2007). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini reviews in medicinal chemistry, 7(8), 843-851. [Link]

- Yamabe, H., Sasaki, H., Koyama, H., Amano, T., & Nagai, H. (1993). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Chemical & pharmaceutical bulletin, 41(1), 148-155. [Link]

- Li, X., Wang, Y., Wang, Y., Wang, Y., Zhang, Y., & Li, X. (2025). Discovery of hydrazide-based PI3K/HDAC dual inhibitors with enhanced pro-apoptotic activity in lymphoma cells. European journal of medicinal chemistry, 285, 117658. [Link]

- Leal, J. H., da Silva, A. C., & de Souza, M. C. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini reviews in medicinal chemistry, 20(5), 342-368. [Link]

- Sancineti, S., Torquati, L., Sgrignani, J., Gracia, J., & Castellano, S. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of enzyme inhibition and medicinal chemistry, 36(1), 2080-2086. [Link]

- Keston-Smith, E., & Hogg, N. (2010). The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation. Nitric oxide : biology and chemistry, 22(3), 211-216. [Link]

- Raj, V., & Kumar, S. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(10), 373-380. [Link]

- He, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in chemistry, 8, 256. [Link]

- International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 6. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Discovery of hydrazide-based PI3K/HDAC dual inhibitors with enhanced pro-apoptotic activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

A Comprehensive Spectroscopic Guide to 3-Hydroxybutanohydrazide for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Hydroxybutanohydrazide in Scientific Research

This compound is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates a hydroxyl group and a hydrazide moiety, rendering it a versatile building block for the synthesis of a wide array of more complex molecules. The hydroxyl group provides a site for esterification, etherification, or oxidation, while the hydrazide functional group is a key pharmacophore in many biologically active compounds and a useful synthon for the preparation of various heterocycles. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the established principles of spectroscopic interpretation and data from analogous compounds.

Synthesis of this compound: A Reliable and Efficient Protocol

The most common and straightforward method for the preparation of this compound is the hydrazinolysis of an ester of 3-hydroxybutanoic acid, typically ethyl 3-hydroxybutanoate, with hydrazine hydrate. This reaction is a classic example of nucleophilic acyl substitution at the ester carbonyl.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 3-hydroxybutanoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 3-hydroxybutanoate (1 equivalent) in absolute ethanol in a round-bottom flask, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.

-

Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the known spectra of 3-hydroxybutanoic acid and the general chemical shifts for hydrazides, the following ¹H and ¹³C NMR spectra are predicted for this compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in its unique chemical environments.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 (CH₃) | ~1.2 | Doublet | 3H | ~6.0 |

| H-2 (CH₂) | ~2.2-2.4 | Doublet of doublets | 2H | ~6.0, ~7.0 |

| H-3 (CH) | ~4.0-4.2 | Multiplet | 1H | |

| OH | Broad singlet | 1H | ||

| NH | Broad singlet | 1H | ||

| NH₂ | Broad singlet | 2H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

H-4 (CH₃): The methyl protons are adjacent to a single proton on C-3, resulting in a doublet.

-

H-2 (CH₂): These methylene protons are diastereotopic and are coupled to the proton on C-3, leading to a more complex splitting pattern, likely a doublet of doublets.

-

H-3 (CH): This proton is coupled to the protons on C-2 and C-4, resulting in a multiplet.

-

OH, NH, and NH₂: The protons on the oxygen and nitrogen atoms are exchangeable and will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C-4 (CH₃) | ~22 |

| C-2 (CH₂) | ~45 |

| C-3 (CH) | ~65 |

| C-1 (C=O) | ~170-175 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

C-4 (CH₃): The methyl carbon will appear at the highest field (lowest ppm value).

-

C-2 (CH₂): The methylene carbon will be shifted downfield compared to the methyl carbon.

-

C-3 (CH): The carbon bearing the hydroxyl group will be significantly deshielded and appear further downfield.

-

C-1 (C=O): The carbonyl carbon of the hydrazide will have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its hydroxyl, amine, and carbonyl groups.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H stretch (hydrazide) | 3200-3400 | Medium, Broad |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (amide I) | 1630-1680 | Strong |

| N-H bend (amide II) | 1510-1570 | Medium |

| C-O stretch (alcohol) | 1050-1150 | Medium |

Interpretation of the Predicted IR Spectrum:

-

O-H and N-H Stretching: A broad and intense band in the region of 3200-3600 cm⁻¹ will be a prominent feature, arising from the overlapping stretching vibrations of the O-H and N-H bonds. Hydrogen bonding will contribute to the broadness of this peak.

-

C=O Stretching (Amide I band): A strong absorption band in the range of 1630-1680 cm⁻¹ is characteristic of the carbonyl group in a hydrazide. This is typically at a lower wavenumber compared to esters due to resonance with the nitrogen lone pairs.

-

N-H Bending (Amide II band): A medium intensity band around 1510-1570 cm⁻¹ is expected for the N-H bending vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization.

Predicted Mass Spectrum of this compound

-

Molecular Ion (M⁺): The molecular formula of this compound is C₄H₁₀N₂O₂. The calculated monoisotopic mass is approximately 118.0742 g/mol . The mass spectrum should show a molecular ion peak at m/z = 118.

-

Key Fragmentation Pathways:

-

Loss of NH₂NH₂: A common fragmentation for hydrazides is the cleavage of the CO-NH bond, leading to the loss of a diimide radical and the formation of an acylium ion.

-

Loss of H₂O: The presence of a hydroxyl group can lead to the loss of a water molecule (18 Da).

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is also a likely fragmentation pathway.

-

Diagram of Key Mass Spectrometry Fragmentations:

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently synthesize, purify, and characterize this important chemical building block. The provided experimental protocol for its synthesis offers a practical starting point for its preparation in the laboratory. This guide serves as a valuable resource for scientists and professionals in drug development and materials science, facilitating the effective utilization of this compound in their research endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

- Human Metabolome D

- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia, 69(2), 431–439. [Link]

- ResearchGate.

- ResearchGate. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. [Link]

- ResearchGate.

An In-Depth Technical Guide to 3-Hydroxybutanohydrazide and Its Derivatives: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxybutanohydrazide, a versatile chemical scaffold with significant potential in medicinal chemistry. Delving into its synthetic pathways, this document offers detailed protocols and explores the rationale behind the derivatization of the core molecule. We will examine the landscape of analogous compounds, drawing insights from their established biological activities to forecast the therapeutic promise of novel this compound derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities, providing both the practical knowledge for synthesis and the conceptual framework for designing next-generation therapeutic agents.

Introduction: The Emerging Significance of the Hydrazide Moiety in Drug Discovery

The hydrazide functional group is a cornerstone in medicinal chemistry, recognized for its ability to impart a wide range of biological activities to a parent molecule. Hydrazides and their derivatives, particularly hydrazones, are known to possess a diverse pharmacological profile, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.[1][2][3] The presence of the -CONHNH2 moiety provides a reactive handle for the synthesis of a vast library of derivatives and acts as a key pharmacophore in various enzyme-inhibitor interactions.

This compound, with its chiral center and hydroxyl group, presents a particularly interesting scaffold. These features offer opportunities for stereoselective interactions with biological targets and provide an additional site for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. While the specific discovery of this compound is not widely documented in seminal, standalone publications, its importance lies in its role as a building block for more complex molecules.

Core Synthesis of this compound

The primary and most direct route to synthesizing this compound is through the hydrazinolysis of an ester of 3-hydroxybutanoic acid, typically ethyl 3-hydroxybutanoate. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.

Rationale Behind the Synthetic Route

The choice of ethyl 3-hydroxybutanoate as the starting material is predicated on its commercial availability and the relative ease of the subsequent hydrazinolysis. The reaction with hydrazine hydrate is a well-established and efficient method for the preparation of hydrazides from their corresponding esters.[4] The reaction is typically carried out in an alcohol as a solvent and can be driven to completion by refluxing the mixture. The workup procedure is generally straightforward, involving the removal of the solvent and excess hydrazine hydrate. A Chinese patent (CN113387835A) describes a method for synthesizing 3-hydroxybutyric hydrazine, which involves the reaction of an ester with hydrazine hydrate, followed by distillation to purify the product.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for hydrazide synthesis.

Materials:

-

Ethyl 3-hydroxybutanoate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (or another suitable alcohol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-hydroxybutanoate in a minimal amount of ethanol.

-

Add an excess of hydrazine hydrate to the solution (typically 2-3 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Derivatization of this compound: Expanding the Chemical Space

The true potential of this compound lies in its utility as a scaffold for generating a diverse library of derivatives. The primary sites for modification are the terminal nitrogen of the hydrazide group and the hydroxyl group.

Synthesis of Hydrazone Derivatives

The most common derivatization of hydrazides involves condensation with aldehydes or ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds readily under mild conditions.

Rationale: The formation of hydrazones introduces a C=N double bond, which can participate in various biological interactions. The substituent (R') introduced from the aldehyde or ketone can be varied extensively to modulate the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for a particular biological target. A wide array of hydrazone derivatives have been synthesized and evaluated for their biological activities, demonstrating the versatility of this approach.[6]

General Reaction Scheme:

Caption: General reaction for the formation of 3-Hydroxybutanohydrazone derivatives.

Modification of the Hydroxyl Group

The hydroxyl group of this compound can be modified through esterification, etherification, or other reactions to introduce different functional groups.

Rationale: Modification of the hydroxyl group can impact the compound's polarity, lipophilicity, and ability to form hydrogen bonds. These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME). For instance, esterification can create a prodrug that is cleaved in vivo to release the active hydroxyl-containing compound.

Predicted Biological Activities and Therapeutic Targets

While there is a lack of specific biological data for this compound and its direct derivatives, the extensive literature on analogous compounds allows for informed predictions of their potential therapeutic applications.

Table 1: Potential Biological Activities of this compound Derivatives Based on Analogous Compounds

| Derivative Class | Potential Biological Activity | Potential Therapeutic Targets | Supporting Evidence from Analogs |

| Hydrazones | Antimicrobial, Antifungal | Bacterial and fungal enzymes | Hydrazones are a well-known class of antimicrobial agents.[6] |

| Anticancer | Various cancer-related enzymes and signaling pathways | Numerous hydrazone derivatives have demonstrated cytotoxic effects against cancer cell lines.[7][8][9][10] | |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Some hydrazide-hydrazone derivatives have shown anti-inflammatory activity. | |

| N-Acyl Derivatives | Anticonvulsant | Ion channels in the central nervous system | The hydrazide moiety is present in some anticonvulsant drugs. |

| Heterocyclic Derivatives (e.g., oxadiazoles, triazoles) | Diverse, including antiviral and antitubercular | Viral and mycobacterial enzymes | Hydrazides are common precursors for the synthesis of biologically active heterocyclic compounds.[11] |

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic accessibility of this compound and the ease of its derivatization make it an attractive starting point for the development of new therapeutic agents.

Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis of a focused library of this compound derivatives and their systematic screening against a panel of biological targets is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the SAR for different classes of derivatives will provide valuable insights for the rational design of more potent and selective compounds.

-

In Vivo Evaluation: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.

References

- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia.J.D.Med., 9(1). [Link]

- A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. (2025).

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. [Link]

- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI. [Link]

- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PubMed Central. [Link]

- Biological Activities of Hydrazone Deriv

- Cytotoxicity effects of hydrazones and sulfonyl hydrazones against... (2017).

- A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers. [Link]

- Preparation method of hydrazide compound. (2013).

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr

Sources

- 1. hygeiajournal.com [hygeiajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 3-Hydroxybutanohydrazide

This guide provides a comprehensive framework for the systematic biological activity screening of 3-hydroxybutanohydrazide, a molecule of interest for novel therapeutic development. As a member of the hydrazide class of organic compounds, this compound holds potential for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a technically detailed and scientifically robust approach to elucidating the bio-activity profile of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and authoritative exploration of this compound's therapeutic potential.

Part 1: Foundational Understanding and Strategic Approach

The hydrazide-hydrazone moiety (–(C=O)NHN=CH) is a well-established pharmacophore, recognized for its role in a variety of biological activities.[7] Compounds containing this functional group have demonstrated a broad range of effects, from antimicrobial and anticonvulsant to anti-inflammatory and anticancer properties.[2][6][8][9][10][11] The versatility of the hydrazide structure allows for diverse molecular interactions, making it a promising scaffold for drug design.[9][12] Our investigation into this compound is therefore grounded in the hypothesis that its unique structure may confer valuable therapeutic properties.

Our screening strategy is designed as a hierarchical cascade, beginning with broad-spectrum in vitro assays to identify potential areas of activity. This is followed by more focused secondary and mechanistic assays to elucidate the mode of action and identify potential molecular targets. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, maximizing the potential for significant discoveries.

Part 2: The Screening Cascade: A Multi-Faceted Investigation

The proposed screening cascade for this compound encompasses four key areas of biological activity, based on the known pharmacological profile of related hydrazide compounds.

Antimicrobial Activity Screening

The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10] Hydrazide derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[1][2][3][8][10][13]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening of this compound.

Detailed Protocols:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.

-

Incubate the agar plates under appropriate conditions.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

-

Anticancer Activity Screening

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery.[7] Hydrazide derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines, with mechanisms including apoptosis induction and cell cycle arrest.[7][14][15][16]

Experimental Workflow: Anticancer Screening

Caption: Workflow for anticancer activity screening of this compound.

Detailed Protocols:

-

MTT Cell Viability Assay:

-

Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining:

-

Treat cancer cells with this compound at its IC50 concentration.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a priority.[17] Hydrazide derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX).[8][17][18][19][20][21][22]

Experimental Workflow: Anti-inflammatory Screening

Caption: Workflow for anti-inflammatory activity screening of this compound.

Detailed Protocols:

-

Cyclooxygenase (COX) Inhibition Assay:

-

Utilize a commercially available COX inhibitor screening assay kit (for both COX-1 and COX-2).

-

Incubate the respective COX enzyme with arachidonic acid as the substrate in the presence and absence of various concentrations of this compound.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

-

Calculate the percentage of COX inhibition and determine the IC50 value.

-

-

Lipopolysaccharide (LPS)-stimulated Cytokine Release Assay in Macrophages:

-

Culture macrophage cells (e.g., RAW 264.7) and pre-treat with different concentrations of this compound.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Collect the cell culture supernatant after a suitable incubation period.

-

Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

-

Enzyme Inhibition Screening

Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. Hydrazide derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and peroxidase.[23][24][25][26]

Experimental Workflow: Enzyme Inhibition Screening

Caption: Workflow for enzyme inhibition screening of this compound.

Detailed Protocols:

-

Monoamine Oxidase (MAO) Inhibition Assay:

-

Use a fluorometric or colorimetric assay kit to measure the activity of recombinant human MAO-A and MAO-B.

-

Incubate the respective enzyme with its specific substrate in the presence of varying concentrations of this compound.

-

Measure the product formation (e.g., hydrogen peroxide) according to the kit protocol.

-

Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

-

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

-

Prepare a reaction mixture containing acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and AChE enzyme in a buffer solution.

-

Add different concentrations of this compound to the reaction mixture.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition and the IC50 value.

-

Part 3: Data Interpretation and Future Directions

The data generated from this comprehensive screening cascade will provide a detailed biological activity profile of this compound.

Data Presentation:

All quantitative data, such as MIC, MBC/MFC, IC50, and percentage inhibition, should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

|---|---|---|

| S. aureus | ||

| E. coli |

| C. albicans | | |

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

|---|---|---|

| MCF-7 | ||

| HCT-116 |

| A549 | | |

Table 3: Anti-inflammatory Activity of this compound

| Assay | IC50 (µM) / % Inhibition |

|---|---|

| COX-1 Inhibition | |

| COX-2 Inhibition | |

| TNF-α Release |

| IL-6 Release | |

Table 4: Enzyme Inhibitory Activity of this compound

| Enzyme | IC50 (µM) |

|---|---|

| MAO-A | |

| MAO-B |

| AChE | |

Positive results in any of these screening assays will warrant further investigation, including lead optimization through medicinal chemistry to enhance potency and selectivity, detailed mechanistic studies to fully elucidate the mode of action, and in vivo efficacy studies in relevant animal models. This systematic approach will pave the way for the potential development of this compound as a novel therapeutic agent.

References

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH. (n.d.).

- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - MDPI. (n.d.).

- Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). Journal of Phytochemistry & Biochemistry, 1(1).

- Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review - The Pharmaceutical and Chemical Journal. (n.d.).

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC - NIH. (n.d.).

- Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). Hygeia.J.D.Med, 4(2), 21-26.

- Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed. (2021). International Journal of Molecular Sciences, 22(17), 9389.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.).

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (n.d.).

- Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review - Impactfactor. (2015). International Journal of Pharmaceutical Sciences Review and Research, 31(1), 136-143.

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - Semantic Scholar. (n.d.).

- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (n.d.).

- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.).

- Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives - PubMed. (2020). Molecules, 25(23), 5769.

- A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. (n.d.).

- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed. (2024). Molecules, 29(7), 1473.

- Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben | Semantic Scholar. (n.d.).

- Hydrazide–hydrazone derivatives: Significance and symbolism. (n.d.).

- Hydrazide–hydrazones with anti-inflammatory activity. - ResearchGate. (n.d.).

- Pharmacological aspects of hydrazides and hydrazide derivatives Farmakologiczne aspekty hydrazydów i pochodnych - Biblioteka Nauki. (n.d.).

- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (n.d.).

- Pharmacological aspects of hydrazides and hydrazide derivatives - ResearchGate. (n.d.).

- Investigation of hydrazide derivatives inhibitory effect on peroxidase enzyme purified from turnip roots - AIP Publishing. (n.d.).

- Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. (n.d.).

- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2020). Molecules, 25(17), 3958.

- Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (1995). The Journal of Antibiotics, 48(1), 39-51.

- 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents - Der Pharma Chemica. (n.d.).

- A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed. (2013). Mini-Reviews in Medicinal Chemistry, 13(1), 136-155.

- Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. (2024). Molecules, 29(15), 3468.

- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 1-10.

- A review exploring biological activities of hydrazones - PMC - PubMed Central. (n.d.).

Sources

- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | Semantic Scholar [semanticscholar.org]

- 4. Hydrazide–hydrazone derivatives: Significance and symbolism [wisdomlib.org]

- 5. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

- 9. tpcj.org [tpcj.org]

- 10. impactfactor.org [impactfactor.org]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 16. Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben | Semantic Scholar [semanticscholar.org]

- 17. hygeiajournal.com [hygeiajournal.com]

- 18. mdpi.com [mdpi.com]

- 19. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bibliotekanauki.pl [bibliotekanauki.pl]

- 23. Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.aip.org [pubs.aip.org]

- 26. researchgate.net [researchgate.net]

Whitepaper: Unveiling the Therapeutic Potential of 3-Hydroxybutanohydrazide: A Mechanistic and Target-Oriented Guide

Abstract

While direct research into 3-Hydroxybutanohydrazide is nascent, its chemical architecture—a hybrid of the endogenous signaling molecule β-hydroxybutyrate and the versatile hydrazide pharmacophore—provides a compelling rationale for its investigation as a therapeutic agent. This guide posits that this compound's primary therapeutic potential lies in its ability to act as a potent inhibitor of Class I Histone Deacetylases (HDACs). We will deconstruct the molecule's structural components to build a robust hypothesis for its mechanism of action, outline its most promising therapeutic targets, and provide a detailed experimental roadmap for its validation and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel epigenetic modulators.

Introduction: A Molecule of Inferred Potential